2-Naphthyl acetate

Description

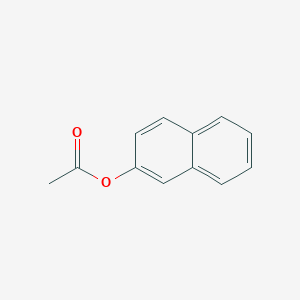

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNPPEUAJCEUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883578 | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523-11-1 | |

| Record name | 2-Naphthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001523111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to beta-Naphthyl Acetate (CAS No. 1523-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Naphthyl acetate, also known as 2-naphthyl acetate, is a widely utilized chromogenic and fluorogenic substrate in biochemical and medical research. Its CAS number is 1523-11-1.[1][2][3] This compound is instrumental for the detection and quantification of various hydrolytic enzymes, including esterases, lipases, and cholinesterases. The enzymatic cleavage of the acetate group from beta-naphthyl acetate releases 2-naphthol, a product that can be detected through colorimetric or fluorometric methods. This property makes it an invaluable tool in enzyme kinetics, inhibitor screening, and histochemical staining. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of beta-Naphthyl acetate is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1523-11-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | White to faint pink crystalline powder | |

| Melting Point | 67-70 °C | |

| Boiling Point | 132 °C at 2 mmHg | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and acetone. | |

| Storage Temperature | -20°C | |

| Hazard Identification | Causes serious eye damage. |

Synthesis of beta-Naphthyl Acetate

The primary method for synthesizing beta-Naphthyl acetate is through the acetylation of 2-naphthol (beta-naphthol). Several catalytic methods have been developed to improve the efficiency and environmental friendliness of this reaction.

Synthesis via Acetylation with Acetic Anhydride

A common laboratory-scale synthesis involves the reaction of 2-naphthol with acetic anhydride. The reaction can be catalyzed by a base or an alternative catalyst like iodine. An iodine-catalyzed method has been shown to produce high yields under solvent-free conditions.

Optimal Conditions for Iodine-Catalyzed Synthesis:

-

Reactants: 3.6 g (0.025 mol) of β-naphthol and 3.0 mL (0.032 mol) of acetic anhydride.

-

Catalyst: 0.6345 g (0.0025 mol) of iodine.

-

Temperature: 80 °C.

-

Reaction Time: 40 minutes.

-

Yield: 98.0%.

Caption: Iodine-catalyzed synthesis of beta-Naphthyl acetate.

Applications in Research and Drug Development

Beta-Naphthyl acetate's primary role is as a substrate for detecting hydrolytic enzyme activity. This is particularly useful in drug development for screening potential enzyme inhibitors.

Enzymatic Activity Assays

The hydrolysis of beta-Naphthyl acetate by an esterase yields 2-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue B or Fast Red B, to produce a colored azo dye, which can be quantified spectrophotometrically. This principle is the foundation for numerous assays.

General Principle of Esterase Detection:

-

Hydrolysis: An esterase cleaves the ester bond of beta-Naphthyl acetate, releasing 2-naphthol.

-

Coupling: The liberated 2-naphthol reacts with a diazonium salt.

-

Detection: The resulting colored product is measured to determine enzyme activity.

Caption: Enzymatic hydrolysis and colorimetric detection.

Experimental Protocols

This protocol is adapted for a micro-well plate format and is suitable for screening AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution.

-

beta-Naphthyl acetate substrate solution.

-

Fast Blue B salt solution.

-

Buffer solution (e.g., Tris-HCl, pH 7.8).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare Reagents:

-

Dissolve beta-Naphthyl acetate in a suitable solvent like ethanol.

-

Prepare fresh Fast Blue B salt solution in buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the buffer solution.

-

Add the test compound (potential inhibitor) or vehicle control.

-

Add the AChE enzyme solution to each well and incubate briefly.

-

-

Initiate Reaction:

-

Add the beta-Naphthyl acetate substrate solution to each well to start the reaction.

-

-

Color Development:

-

After a defined incubation period, add the Fast Blue B salt solution to stop the enzymatic reaction and initiate color development. The 2-naphthol produced will react to form a stable purple color.

-

-

Measurement:

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of enzyme inhibition by comparing the absorbance of wells with the test compound to the control wells.

-

This protocol is used to visualize esterase activity directly in polyacrylamide or agarose gels following electrophoresis.

Materials:

-

Polyacrylamide or agarose gel post-electrophoresis.

-

Phosphate buffer.

-

beta-Naphthyl acetate solution (dissolved in ethanol for lower background staining).

-

Fast Blue B or Fast Red B salt solution.

Procedure:

-

Gel Equilibration: After electrophoresis, gently wash the gel with phosphate buffer to remove electrophoresis buffer components.

-

Staining Solution Preparation: Prepare the staining solution by mixing the beta-Naphthyl acetate solution and the Fast Blue B salt solution in the phosphate buffer.

-

Incubation: Immerse the gel in the staining solution and incubate at room temperature or 37°C, protected from light.

-

Visualization: Bands of esterase activity will appear as colored precipitates on the gel. The reaction should be monitored and stopped once the desired band intensity is reached.

-

Stopping and Documentation: Stop the reaction by washing the gel extensively with water. Document the results by photographing the gel.

Caption: Workflow for in-gel esterase activity detection.

Conclusion

Beta-Naphthyl acetate is a versatile and indispensable substrate for the study of hydrolytic enzymes. Its well-characterized reaction mechanism and the simplicity of its detection methods make it a robust tool for researchers in biochemistry, cell biology, and pharmacology. The protocols and data presented in this guide offer a solid foundation for the effective application of beta-Naphthyl acetate in a laboratory setting, particularly in the context of enzyme characterization and the early stages of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Acetoxynaphthalene from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-acetoxynaphthalene, a valuable intermediate in organic synthesis, from its precursor, 2-naphthol. The primary focus of this document is the acetylation of 2-naphthol, a fundamental reaction in organic chemistry. This guide details various synthetic methodologies, including the use of different acetylating agents and catalysts, and provides a comparative analysis of their efficiencies. Detailed experimental protocols for key synthesis methods are presented to facilitate replication and adaptation in a laboratory setting. Furthermore, this guide includes a thorough compilation of quantitative data, a mechanistic exploration of the reaction, and a generalized experimental workflow, all supported by clear visualizations to aid in comprehension.

Introduction

2-Acetoxynaphthalene, also known as β-naphthyl acetate, is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its synthesis from 2-naphthol is a classic example of esterification, specifically, the acetylation of a phenol. This reaction involves the introduction of an acetyl group (-COCH₃) onto the hydroxyl moiety of 2-naphthol.

The selection of the appropriate synthetic route for the acetylation of 2-naphthol is contingent upon several factors, including desired yield, reaction time, cost-effectiveness, and environmental considerations. This guide explores several prevalent methods, primarily focusing on the use of acetic anhydride as the acetylating agent in the presence of various catalysts or bases.

Reaction Mechanism

The synthesis of 2-acetoxynaphthalene from 2-naphthol is a nucleophilic acyl substitution reaction. The reaction mechanism can vary slightly depending on the catalyst employed (acidic or basic conditions). A generalized mechanism involving a base catalyst is depicted below.

Caption: Reaction mechanism for the base-catalyzed acetylation of 2-naphthol.

Comparative Analysis of Synthetic Methodologies

Several methods for the synthesis of 2-acetoxynaphthalene have been reported, each with its own set of advantages and disadvantages. The choice of acetylating agent and catalyst significantly impacts the reaction's efficiency. The following tables summarize the quantitative data from various reported procedures.

Table 1: Acetylation of 2-Naphthol using Acetic Anhydride with Various Catalysts/Bases

| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Hydroxide | Water | Room Temperature | 10-15 min | ~71 (recrystallized) | [1] |

| Pyridine | Pyridine | Room Temperature | Varies (TLC monitored) | - | [2][3] |

| Nickel Nitrate (30mg) | Acetonitrile | Reflux | - | 90 (conversion) | [4][5] |

| 10% Ni/SiO₂ (500mg) | Acetonitrile | Reflux | Varies (TLC monitored) | High Conversion | |

| Zeolite beta | - | 140 | - | >80 (selectivity) |

Table 2: Acetylation of 2-Naphthol using Other Acetylating Agents

| Acetylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Acetic Acid | Nickel Nitrate (30mg) | Acetonitrile | 90 (conversion) | |

| Acetyl Chloride | AlCl₃ | Ethanol | - | |

| Acetyl Chloride | Nickel Nitrate | Acetonitrile | 35-90 (conversion) |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the most common and effective methods for the synthesis of 2-acetoxynaphthalene.

Method 1: Acetylation using Acetic Anhydride and Sodium Hydroxide

This method is a rapid and straightforward procedure that utilizes readily available and inexpensive reagents.

Materials:

-

2-Naphthol

-

10% Sodium Hydroxide Solution

-

Acetic Anhydride

-

Crushed Ice

-

Petroleum Ether (for recrystallization)

Procedure:

-

In a suitable flask, dissolve 1.0 g of pure 2-naphthol in 5 ml of 10% sodium hydroxide solution.

-

To this solution, add 10 g of crushed ice.

-

Add 1.1 ml of acetic anhydride to the mixture.

-

Vigorously stir or shake the mixture for 10-15 minutes.

-

The product, 2-acetoxynaphthalene, will separate as colorless crystals.

-

Filter the crude product and wash it thoroughly with cold water.

-

The crude yield is approximately 1.4 g.

-

For purification, recrystallize the crude product from petroleum ether to obtain colorless crystals. The final yield of the pure product is approximately 1.0 g, with a melting point of 71°C.

Method 2: Acetylation using Acetic Anhydride and Pyridine

This method employs pyridine as both a solvent and a basic catalyst.

Materials:

-

2-Naphthol

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Toluene

-

Dichloromethane or Ethyl Acetate

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the starting material (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired product.

Method 3: Nickel-Catalyzed Acetylation

This protocol describes an environmentally friendly approach using a nickel catalyst.

Materials:

-

2-Naphthol

-

Acetonitrile

-

Nickel Nitrate (Ni(NO₃)₂)

-

Acetic Acid or Acetic Anhydride

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2.0 mmol of 2-naphthol in 10.0 mL of acetonitrile.

-

Add 30 mg of nickel nitrate to the solution.

-

Slowly add 1.5 mmol of the acetylating agent (acetic acid is reported to give the best conversion) at room temperature over a period of 5 minutes.

-

Reflux the reaction mixture continuously, monitoring the progress by TLC until all the starting material has reacted.

-

After the reaction is complete, quench the mixture by adding de-ionized water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-acetoxynaphthalene using column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-acetoxynaphthalene.

Caption: A generalized experimental workflow for the synthesis of 2-acetoxynaphthalene.

Conclusion

The synthesis of 2-acetoxynaphthalene from 2-naphthol can be achieved through various efficient methods. The choice of methodology depends on the specific requirements of the researcher, balancing factors such as yield, reaction conditions, and the environmental impact of the reagents. The protocols detailed in this guide, particularly the base-catalyzed reaction with acetic anhydride and the nickel-catalyzed approach, offer reliable and reproducible methods for obtaining this valuable chemical intermediate. The provided quantitative data and workflow diagrams serve as a practical resource for scientists and professionals in the field of drug development and organic synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Acetylation of 2-Naphthol: A Comprehensive Technical Guide to the Synthesis of 2-Naphthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the mechanism and experimental protocols for the acetylation of 2-naphthol to synthesize 2-naphthyl acetate. This reaction is a fundamental transformation in organic chemistry with applications in the synthesis of pharmaceuticals and other fine chemicals. This document outlines various catalytic systems, presents quantitative data for reaction optimization, and provides detailed experimental methodologies.

Core Reaction and Mechanism

The acetylation of 2-naphthol is an esterification reaction where the hydroxyl group (-OH) of 2-naphthol is converted into an acetate ester (-OCOCH₃) group. This transformation is most commonly achieved using acetic anhydride or acetic acid as the acetylating agent. The reaction can be catalyzed by acids, bases, or metal catalysts.

The generally accepted mechanism for the acid-catalyzed acetylation of an alcohol, such as 2-naphthol, with a carboxylic acid is known as the Fischer-Speier esterification.[1] The reaction proceeds through a series of proton transfer and nucleophilic attack steps.[1][2]

When acetic anhydride is used as the acetylating agent, the reaction is typically more efficient and can be catalyzed by either acids or bases.[3][4] In the presence of a Lewis acid catalyst, the carbonyl oxygen of acetic anhydride is activated, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-naphthol.

Catalytic Systems for 2-Naphthol Acetylation

A variety of catalysts have been employed to facilitate the acetylation of 2-naphthol, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Homogeneous Catalysis

Nickel-based homogeneous catalysts, such as nickel nitrate, have been shown to be effective for the selective acetylation of 2-naphthol. These reactions often proceed under reflux conditions and can provide moderate to excellent yields. Studies have shown that nickel nitrate can be a superior catalyst compared to other nickel salts like nickel sulfate and nickel acetate. Lewis acids such as scandium(III) triflate are also highly active for this type of transformation.

Heterogeneous Catalysis

The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reusability. A 10% Nickel/SiO₂ catalyst has been developed for the acetylation of phenols and naphthols under mild, liquid-phase conditions, affording aromatic esters with high conversions and selectivity. This method is considered environmentally friendly and economical.

Quantitative Data on 2-Naphthol Acetylation

The efficiency of this compound synthesis is highly dependent on the choice of catalyst, acetylating agent, and reaction conditions. The following tables summarize quantitative data from various studies.

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| NiNO₃ (30mg) | Acetic Acid | Acetonitrile | Reflux | - | 90 | - | |

| NiNO₃ (30mg) | Acetic Anhydride | Acetonitrile | Reflux | - | 35 | - | |

| NiNO₃ (35mg) | Acetyl Chloride | Acetonitrile | Reflux | - | 60 | - | |

| 10% Ni/SiO₂ (500mg) | Acetic Anhydride | Acetonitrile | 65 | 4 | 100 | - | |

| Sulfuric Acid (5 mol%) | Acetic Anhydride | Solvent-free | 70 | 1.5 | - | 90 |

Table 1: Comparison of Catalytic Systems for the Acetylation of 2-Naphthol.

| Catalyst | Amount of Catalyst | Acetylating Agent | Conversion (%) |

| NiNO₃ | 20 mg | Acetic Acid | 70 |

| NiNO₃ | 30 mg | Acetic Acid | 90 |

| NiNO₃ | 35 mg | Acetic Acid | 80 |

| NiNO₃ | 30 mg | Acetic Anhydride | 35 |

| NiNO₃ | 40 mg | Acetic Anhydride | 45 |

| Ni(OAc)₂ | 35 mg | Acetic Anhydride | No Reaction |

| NiSO₄ | 35 mg | Acetyl Chloride | 40 |

| NiSO₄ | 40 mg | Acetyl Chloride | 65 |

Table 2: Effect of Catalyst Loading and Acetylating Agent on the Conversion of 2-Naphthol (Data from Rahman et al., 2017).

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Acetylation of 2-Naphthol using Nickel Nitrate and Acetic Acid

Materials:

-

2-Naphthol (2.0 mmol)

-

Acetonitrile (10.0 mL)

-

Nickel Nitrate (NiNO₃) (30 mg)

-

Acetic Acid (1.5 mmol)

-

De-ionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-naphthol in acetonitrile in a round-bottom flask.

-

Add the nickel nitrate catalyst to the solution.

-

Slowly add acetic acid to the reaction mixture at room temperature over a period of 5 minutes.

-

Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding de-ionized water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using column chromatography.

Protocol 2: Acetylation of 2-Naphthol using Acetic Anhydride and Sodium Hydroxide

Materials:

-

2-Naphthol (1.0 g)

-

10% Sodium Hydroxide (NaOH) solution (5 mL)

-

Crushed ice (10 g)

-

Acetic Anhydride (1.1 mL)

-

Petroleum ether for recrystallization

Procedure:

-

Dissolve 2-naphthol in the sodium hydroxide solution.

-

Add crushed ice to the mixture.

-

Add acetic anhydride to the mixture.

-

Vigorously mix the solution for 10-15 minutes.

-

The this compound will separate as colorless crystals.

-

Filter the crystals and wash them with water.

-

Recrystallize the crude product from petroleum ether to obtain pure this compound.

Visualizing the Reaction Pathways and Workflows

To further elucidate the processes involved in the synthesis of this compound, the following diagrams have been generated.

References

An In-depth Technical Guide to the Solubility of 2-Naphthyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Naphthyl acetate in various organic solvents. The document is designed to be a practical resource for laboratory work, offering quantitative data where available, qualitative solubility information, and detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The process of dissolution involves the overcoming of intermolecular forces within the solid crystal lattice by the forces of attraction between the solute and solvent molecules. Key factors influencing solubility include the chemical structure of both the solute and the solvent, temperature, and pressure. For instance, the presence of polar functional groups can enhance solubility in polar solvents, while nonpolar structures favor solubility in nonpolar solvents.

Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that quantitative data for this compound is not extensively published, and the information provided is based on available chemical literature and supplier specifications.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Solubility |

| Methanol | CH₃OH | Polar Protic | 0.1 g/mL[1][2][3][4][5] | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | 50 mg/mL | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Not Available | Soluble (used as a solvent for staining) |

| Chloroform | CHCl₃ | Polar Aprotic | Not Available | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Not Available | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Not Available | Soluble (used as an extraction solvent) |

| Water | H₂O | Polar Protic | Not Available | Insoluble/Sparingly Soluble |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of a solid compound such as this compound in an organic solvent. This protocol is a synthesized representation of standard laboratory practices.

Objective: To quantitatively determine the solubility of a solid compound in a specific organic solvent at a given temperature.

Materials:

-

The solid compound (solute), e.g., this compound

-

The organic solvent of interest

-

Analytical balance

-

Vials or test tubes with caps

-

A magnetic stirrer and stir bars or a vortex mixer

-

A temperature-controlled water bath or heating block

-

A filtration apparatus (e.g., syringe filters)

-

A method for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a water bath) set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved solid remains constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid at the bottom.

-

Filter the collected supernatant immediately using a syringe filter to remove any remaining solid particles. This step is essential for accurate measurement.

-

-

Quantitative Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/mL, mg/L, or mol/L.

-

Visualizing Experimental and Conceptual Frameworks

Diagram 1: Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for experimentally determining the solubility of a solid in a solvent.

Caption: A flowchart of the experimental procedure for determining solubility.

Diagram 2: Factors Influencing Solubility

This diagram outlines the key factors that influence the solubility of a solid compound in an organic solvent.

Caption: Factors affecting the solubility of a solid in a liquid solvent.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 2-Naphthyl acetate [chembk.com]

- 3. 1523-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Discovery and Enduring Utility of 2-Naphthyl Acetate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthyl acetate, a key chromogenic substrate, has been a cornerstone in the field of biochemistry for the detection and characterization of esterase activity. Its enzymatic hydrolysis to 2-naphthol, which can be coupled with a diazonium salt to produce a distinctly colored azo dye, provides a robust and versatile method for the localization and quantification of a wide range of esterases. This technical guide delves into the historical discovery of this technique, provides detailed experimental protocols for its application in various biochemical assays, and presents a compilation of quantitative data on its interaction with different esterases. Furthermore, this guide offers visual representations of the experimental workflows to facilitate a deeper understanding and practical application of this enduring biochemical tool.

Introduction: A Historical Perspective on Esterase Detection

The quest to visualize and quantify enzyme activity within tissues and cells has been a central theme in the advancement of biochemistry. The early 20th century saw the development of various histochemical techniques, with pioneers like George Gomori making significant contributions to the in-situ localization of hydrolytic enzymes.[1][2] A major breakthrough in the specific detection of esterases came in 1949 when Marvin M. Nachlas and Arnold M. Seligman introduced a novel histochemical method. Their work, published in The Journal of the National Cancer Institute, detailed the use of β-naphthyl acetate as a substrate for esterases.[3][4] They discovered that the enzymatic cleavage of the ester bond in β-naphthyl acetate releases β-naphthol, a compound that can then be coupled with a diazonium salt to form a highly colored, insoluble precipitate at the site of enzyme activity. This innovation laid the foundation for decades of research on the distribution and activity of various esterases in both healthy and diseased states.

While Nachlas and Seligman initially favored β-naphthyl acetate, subsequent research and applications have also widely utilized its isomer, this compound (often referred to as β-naphthyl acetate in literature). The underlying principle remains the same: the enzymatic hydrolysis of the substrate followed by a chromogenic reaction. This method has proven invaluable for a multitude of applications, including the characterization of non-specific esterases, acetylcholinesterases, and carboxylesterases across a wide range of organisms and cell types.

The Biochemical Principle: A Two-Step Reaction for Visualization

The detection of esterase activity using this compound is based on a two-step enzymatic and chemical reaction.

-

Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in this compound. This reaction yields two products: 2-naphthol and acetic acid.

-

Chromogenic Coupling: The liberated 2-naphthol, in the presence of a diazonium salt (e.g., Fast Blue B salt, Fast Blue RR salt), undergoes a coupling reaction to form an intensely colored and insoluble azo dye. The deposition of this dye at the site of the reaction allows for the direct visualization of esterase activity.

The intensity of the color produced is proportional to the amount of 2-naphthol released, which in turn is a measure of the esterase activity. This principle can be adapted for both qualitative (histochemical staining) and quantitative (spectrophotometric assays) analyses.

Below is a diagram illustrating the general principle of the esterase detection reaction.

Quantitative Analysis of Esterase Activity

The use of this compound extends beyond qualitative visualization to the quantitative determination of enzyme kinetics. By measuring the rate of formation of the azo dye spectrophotometrically, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

The following table summarizes the kinetic parameters for the hydrolysis of naphthyl acetates by various esterases as reported in the literature.

| Enzyme | Substrate | Km (mM) | Vmax (mM/min) | Optimal pH | Optimal Temperature (°C) | Source |

| Alpha-Naphthyl Acetate Esterase (ANAE) | α-Naphthyl acetate | 9.765 | 0.084 | 8.0 | 40 | [5] |

| Carboxylesterase (LmCesA1) | α-Naphthyl acetate | 0.08 ± 0.01 | - | 7.0-10.0 | 10-30 | |

| Carboxylesterase (LmCesA1) | β-Naphthyl acetate | 0.22 ± 0.03 | - | 7.0-10.0 | 10-30 |

Note: The Vmax for LmCesA1 was not explicitly stated in the provided source.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in common biochemical assays.

Histochemical Staining of Esterase Activity in Tissue Sections

This protocol is adapted from the method of Nachlas and Seligman and is suitable for the localization of non-specific esterases in frozen tissue sections.

Materials:

-

Frozen tissue sections (10-15 µm)

-

Fixative: Cold acetone (-20°C)

-

Incubation Buffer: 0.1 M Phosphate buffer, pH 7.4

-

Substrate Solution: 1% (w/v) this compound in acetone

-

Coupling Agent: Fast Blue B salt (diazotized o-dianisidine)

-

Mounting medium: Glycerin jelly or other aqueous mounting medium

Procedure:

-

Cut frozen sections of the tissue using a cryostat and mount them on clean glass slides.

-

Fix the sections in cold acetone for 5-10 minutes.

-

Rinse the slides gently in distilled water.

-

Prepare the incubation medium immediately before use by mixing:

-

10 ml of 0.1 M Phosphate buffer, pH 7.4

-

0.1 ml of 1% this compound solution

-

10 mg of Fast Blue B salt

-

-

Filter the incubation medium directly onto the slides, ensuring the tissue section is completely covered.

-

Incubate the slides at room temperature for 5-15 minutes, or until the desired color intensity is achieved.

-

Wash the slides thoroughly in running tap water for 2-3 minutes.

-

Counterstain with a suitable nuclear stain (e.g., Hematoxylin) if desired.

-

Rinse in water.

-

Mount the coverslip with an aqueous mounting medium.

Expected Results:

Sites of esterase activity will appear as a reddish-brown to brownish-black precipitate. The intensity of the color will be proportional to the enzyme activity.

The workflow for this histochemical staining protocol is depicted in the following diagram.

In-Gel Detection of Esterase Activity (Zymography)

This protocol is designed for the detection of esterase activity in protein samples separated by native polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Native polyacrylamide gel

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4

-

Substrate Stock Solution: 50 mg/ml this compound in ethanol

-

Coupling Agent: Fast Blue BB salt

-

Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid

-

Preservation Solution: 10% (v/v) methanol, 8% (v/v) acetic acid

Procedure:

-

Perform native PAGE to separate the protein samples.

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Prepare the staining solution by adding 1 ml of the this compound stock solution and 50 mg of Fast Blue BB salt to 100 ml of 50 mM Tris-HCl, pH 7.4. Mix well to dissolve.

-

Incubate the gel in the staining solution at room temperature with gentle agitation.

-

Monitor the gel for the appearance of colored bands, which typically develop within 20-30 minutes.

-

Once the bands have reached the desired intensity, stop the reaction by transferring the gel to the fixing solution for 30 minutes.

-

For long-term storage, transfer the gel to the preservation solution and store at 4°C.

Expected Results:

Bands corresponding to proteins with esterase activity will appear as colored precipitates within the gel. The color will depend on the specific diazonium salt used (e.g., reddish-brown with Fast Blue BB).

Spectrophotometric Assay for a-Naphthyl Acetate Esterase (ANAE) Activity

This protocol is based on the method described for the characterization of ANAE from atta flour and can be adapted for other enzyme sources.

Materials:

-

Enzyme extract

-

Substrate: α-Naphthyl acetate (prepare a stock solution of known concentration, e.g., 16 mM in a suitable solvent)

-

Buffer: 0.04 M Sodium phosphate buffer, pH 8.0

-

Stop Solution: Mix 1% (w/v) Fast Blue B salt and 5% (w/v) Sodium Dodecyl Sulfate (SDS) in a 2:5 ratio.

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

1.95 ml of 0.04 M Sodium phosphate buffer, pH 8.0

-

0.5 ml of enzyme solution

-

0.05 ml of α-Naphthyl acetate stock solution

-

-

Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding 0.5 ml of the stop solution. This will also initiate the color development.

-

Measure the absorbance of the resulting colored solution at the appropriate wavelength (the specific wavelength for the α-naphthol-Fast Blue B complex should be determined, but is often in the range of 500-600 nm).

-

A standard curve using known concentrations of α-naphthol should be prepared to convert absorbance values to the amount of product formed.

-

Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

The workflow for a quantitative spectrophotometric esterase assay is outlined below.

References

- 1. Expression and kinetic analysis of carboxylesterase LmCesA1 from <i>Locusta migratoria</i> - ProQuest [proquest.com]

- 2. George Gomori’s Contributions to Diabetes Research and the Origins of the Journal of Histochemistry and Cytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histochemical demonstration of esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nongradient blue native gel analysis of serum proteins and in-gel detection of serum esterase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jase.tku.edu.tw [jase.tku.edu.tw]

The Fluorogenic Probe 2-Naphthyl Acetate: A Technical Guide to its Use in Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-Naphthyl acetate as a fluorogenic substrate for the preliminary investigation of esterase activity. A cornerstone of enzyme kinetics and high-throughput screening, this methodology leverages a significant increase in fluorescence upon enzymatic cleavage, providing a robust and sensitive analytical tool. This document provides a comprehensive overview of the fluorescence properties of this compound and its hydrolytic product, 2-naphthol, alongside detailed experimental protocols and workflow visualizations.

Introduction

This compound is a widely utilized substrate in biochemical assays to detect and quantify the activity of various hydrolytic enzymes, including esterases, lipases, and cholinesterases.[1] The principle of this assay lies in the enzymatic hydrolysis of the non-fluorescent or weakly fluorescent this compound to the highly fluorescent compound, 2-naphthol. The resulting fluorescence intensity is directly proportional to the amount of 2-naphthol produced, which in turn correlates with the enzymatic activity under investigation. This fluorometric approach offers high sensitivity, making it suitable for monitoring enzyme kinetics, screening for enzyme inhibitors, and studying metabolic pathways.[1]

Principle of Fluorescence Activation

The utility of this compound as a fluorogenic substrate is predicated on the distinct photophysical properties of the ester and its corresponding alcohol. This compound itself is generally considered to be non-fluorescent or to possess very low native fluorescence. Upon interaction with an active esterase, the ester bond is hydrolyzed, leading to the release of acetic acid and 2-naphthol. The liberated 2-naphthol is a fluorescent molecule with distinct excitation and emission spectra.

The enzymatic reaction can be summarized as follows:

This compound (Non-fluorescent) + H₂O --(Esterase)--> 2-Naphthol (Fluorescent) + Acetic Acid

Quantitative Fluorescence Data

The fluorescence properties of the reporter molecule, 2-naphthol, are crucial for the design and execution of robust assays. The following tables summarize the key quantitative data for 2-naphthol.

Table 1: Fluorescence Properties of 2-Naphthol

| Property | Value | Conditions |

| Excitation Maximum (λex) | 331 nm | Neutral pH[2] |

| Emission Maximum (λem) | 354 nm | Neutral pH[2] |

| Emission Maximum (λem) | 356 nm | Acidic Solution[2] |

| Emission Maximum (λem) | 420 nm | Basic Solution |

| Fluorescence Quantum Yield (Φ) | 0.18 | In 0.02 M H₂SO₄ |

Table 2: Excited-State Kinetic Data for 2-Naphthol

| Parameter | Rate Constant | Description |

| Radiative Decay | kᵣ = (2.6 ± 0.1) x 10⁷ s⁻¹ | Rate of fluorescence emission. |

| Non-radiative Decay | kₙᵣ = (1.18 ± 0.7) x 10⁸ s⁻¹ | Rate of energy loss through non-emissive pathways. |

| Unassisted Deprotonation | kₐ = (8.1 ± 0.3) x 10⁷ s⁻¹ | Rate of proton loss from the excited state in the absence of a catalyst. |

| Acetate-Assisted Deprotonation | kₐc⁻ = (2.56 ± 0.07) x 10⁹ M⁻¹s⁻¹ | Rate of proton loss from the excited state catalyzed by acetate ions. |

| Protonation | kₚ = (6.19 ± 0.2) x 10¹⁰ M⁻¹s⁻¹ | Rate of proton addition to the excited-state naphthoxide ion. |

Experimental Protocols

Measurement of 2-Naphthol Fluorescence Spectrum

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of the hydrolysis product, 2-naphthol.

Materials:

-

2-Naphthol

-

Spectroscopy-grade solvent (e.g., ethanol, deionized water)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-naphthol (e.g., 1 mM) in a suitable solvent.

-

Working Solution Preparation: Dilute the stock solution to a final concentration suitable for fluorescence measurement (e.g., 1-10 µM) in the desired buffer or solvent.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 354 nm).

-

Scan a range of excitation wavelengths (e.g., 250-350 nm).

-

The peak of this scan represents the optimal excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined optimum (e.g., 331 nm).

-

Scan a range of emission wavelengths (e.g., 340-500 nm).

-

The peak of this scan represents the emission maximum.

-

-

Blank Subtraction: Record the spectrum of a blank sample (solvent only) and subtract it from the sample spectrum to correct for background fluorescence.

Fluorometric Esterase Activity Assay

This protocol provides a general method for determining esterase activity using this compound as a fluorogenic substrate.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO or ethanol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Esterase enzyme solution (purified or cell lysate)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare the desired concentrations of your esterase enzyme in assay buffer.

-

Prepare the this compound working solution by diluting the stock solution in assay buffer to the final desired concentration (e.g., 100 µM).

-

-

Assay Setup:

-

Pipette 50 µL of the enzyme solution into the wells of the microplate. Include a negative control with buffer only.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.

-

Fluorescence Measurement:

-

Set the plate reader to the optimal excitation and emission wavelengths for 2-naphthol (e.g., Ex: 330 nm, Em: 355 nm).

-

Measure the fluorescence intensity in each well.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from all other readings.

-

Plot the fluorescence intensity against the enzyme concentration to determine the relationship between them. For kinetic studies, measure fluorescence at multiple time points.

-

Visualizations

Signaling Pathway: Enzymatic Hydrolysis of this compound

Caption: Enzymatic conversion of this compound to fluorescent 2-naphthol.

Experimental Workflow: Fluorometric Esterase Assay

Caption: Workflow for a fluorometric esterase activity assay.

References

Methodological & Application

Application Notes and Protocol for 2-Naphthyl Acetate Esterase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. Their activity is crucial in various physiological processes, including neurotransmission and drug metabolism. The measurement of esterase activity is therefore fundamental in biochemical and pharmaceutical research. This document provides detailed protocols for the determination of esterase activity using 2-Naphthyl acetate (also known as β-naphthyl acetate) as a substrate. This substrate is hydrolyzed by esterases to produce 2-naphthol, which can be detected colorimetrically, providing a measure of enzyme activity.

The protocols outlined below are designed for both quantitative spectrophotometric analysis and qualitative in-gel visualization of esterase activity. It is important to note that while this compound is a widely used substrate for qualitative detection, some studies have indicated that it may not always produce a linear response in spectrophotometric assays under all conditions. Therefore, validation of the assay's linearity within the specific experimental context is recommended.

Principle of the Assay

The this compound esterase activity assay is based on a two-step reaction. First, the esterase enzyme present in the sample hydrolyzes the substrate, this compound, to form 2-naphthol and acetic acid. Subsequently, the liberated 2-naphthol couples with a diazonium salt, such as Fast Blue B salt, to produce a stable, colored azo dye. The intensity of the color, which can be quantified by measuring its absorbance with a spectrophotometer, is directly proportional to the amount of 2-naphthol produced and, consequently, to the esterase activity in the sample.[1]

Signaling Pathway Diagram

Caption: Enzymatic hydrolysis of this compound and subsequent colorimetric detection.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters that should be determined and recorded during the spectrophotometric assay.

| Parameter | Description | Typical Units | Example Value |

| Substrate Concentration | The initial concentration of this compound in the reaction mixture. | mM | 1.0 |

| Enzyme Concentration | The concentration of the protein in the enzyme sample. | mg/mL | 0.5 |

| Reaction Time | The duration of the enzymatic reaction. | minutes | 15 |

| Wavelength (λmax) | The wavelength at which the absorbance of the final colored product is measured. | nm | ~560 |

| Absorbance (A) | The measured absorbance of the reaction mixture at λmax. | AU | 0.450 |

| Molar Extinction Coefficient (ε) | A constant for the colored product at a specific wavelength. This needs to be determined by creating a standard curve with known concentrations of 2-naphthol. | M⁻¹cm⁻¹ | 25,000 |

| Enzyme Activity | The rate at which the enzyme converts the substrate to product. | U/mL or µmol/min/mL | 0.18 |

| Specific Activity | The enzyme activity per unit of protein concentration. | U/mg or µmol/min/mg | 0.36 |

Experimental Protocols

Protocol 1: Quantitative Spectrophotometric Assay

This protocol is adapted from a colorimetric method for measuring acetylcholinesterase activity and can be used for general esterase quantification.[1]

Materials:

-

This compound

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (50 mM, pH 7.4)

-

Fast Blue B salt

-

Enzyme sample (e.g., cell lysate, purified protein)

-

Spectrophotometer and cuvettes or a microplate reader

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve 18.6 mg of this compound in 10 mL of ethanol or DMSO. Store at -20°C.

-

Fast Blue B Solution (1% w/v): Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water. Prepare this solution fresh before use.

-

Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 in phosphate buffer.

Procedure:

-

Pipette 100 µL of the enzyme sample into a microcentrifuge tube or a well of a microplate.

-

Add 800 µL of phosphate buffer (50 mM, pH 7.4).

-

To initiate the reaction, add 100 µL of the Working Substrate Solution (1 mM this compound).

-

Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of the Fast Blue B Solution.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 560 nm).

-

Prepare a blank sample by replacing the enzyme solution with the same volume of buffer. Subtract the absorbance of the blank from the absorbance of the samples.

-

To calculate the specific activity, a standard curve of 2-naphthol should be prepared to determine the molar extinction coefficient of the azo dye.

Calculation of Esterase Activity:

Esterase Activity (U/mL) = (ΔA × V_total) / (ε × l × V_enzyme × t)

Where:

-

ΔA = Change in absorbance (Absorbance of sample - Absorbance of blank)

-

V_total = Total volume of the reaction mixture (in mL)

-

ε = Molar extinction coefficient of the 2-naphthol-Fast Blue B adduct (in M⁻¹cm⁻¹)

-

l = Path length of the cuvette (in cm)

-

V_enzyme = Volume of the enzyme sample (in mL)

-

t = Reaction time (in minutes)

One unit (U) of esterase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions.

Protocol 2: Qualitative in-Gel Esterase Activity Staining

This protocol is suitable for detecting esterase activity in non-denaturing polyacrylamide or agarose gels.[2]

Materials:

-

Polyacrylamide or agarose gel with separated proteins

-

Phosphate buffer (0.1 M, pH 7.0)

-

This compound

-

Ethanol

-

Fast Blue B salt

Procedure:

-

After electrophoresis, carefully remove the gel from the apparatus.

-

Wash the gel twice with deionized water for 5 minutes each to remove any residual electrophoresis buffer.

-

Equilibrate the gel in 100 mL of phosphate buffer (0.1 M, pH 7.0) for 15-20 minutes at room temperature with gentle agitation.

-

Prepare the staining solution immediately before use:

-

Dissolve 20 mg of this compound in 2 mL of ethanol. Using ethanol as the solvent is recommended to minimize background staining.[2]

-

Add this solution to 100 mL of phosphate buffer (0.1 M, pH 7.0).

-

Add 30 mg of Fast Blue B salt and mix until dissolved.

-

-

Incubate the gel in the staining solution at room temperature in the dark with gentle agitation.

-

Monitor the development of colored bands (typically purple to brown), which indicate the locations of esterase activity. The time required for band development can vary from a few minutes to an hour depending on the enzyme concentration.

-

Once the desired band intensity is achieved, stop the reaction by washing the gel extensively with deionized water.

-

The gel can be photographed or scanned for documentation. For long-term storage, the gel can be kept in a solution of 7% (v/v) acetic acid.

Experimental Workflow Diagram

Caption: Workflow for the quantitative spectrophotometric esterase activity assay.

References

Application Notes and Protocols for Lipase Detection in SDS-PAGE using 2-Naphthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate and efficient detection of lipase activity is paramount in fields ranging from basic research to drug development. Zymography, a technique that combines electrophoresis with in-situ enzyme activity detection, offers a powerful method for identifying and characterizing lipases. This document provides detailed application notes and protocols for the use of 2-Naphthyl acetate as a substrate for the detection of lipase activity in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

The principle of this method relies on the enzymatic hydrolysis of the substrate, this compound, by lipases present in the gel. This reaction releases 2-naphthol, which then couples with a diazonium salt, such as Fast Blue BB or Fast Blue B, to form an insoluble, colored precipitate at the site of enzyme activity.[1][2][3][4] This allows for the direct visualization of active lipase bands within the gel.

Data Presentation

The following table summarizes key quantitative data related to the detection of lipases using naphthyl acetate-based zymography, compiled from various studies.

| Parameter | Value(s) | Source(s) |

| Substrate Concentration | 1 mM (α-naphthyl acetate) | [5] |

| 75 µM (this compound) | ||

| Dye Concentration | 3 mM (Fast Blue dye) | |

| 0.12% (Fast Blue B, BB, RR) | ||

| Reported Molecular Weights of Detected Lipases | ~65 kDa, ~54 kDa, ~35 kDa, ~16 kDa, ~12 kDa | |

| Reported Detection Limit | Picogram levels (with modified zymography methods) |

Experimental Protocols

This section provides a detailed methodology for performing lipase detection in SDS-PAGE using this compound.

Materials and Reagents

-

SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS

-

Sample buffer (non-reducing): Tris-HCl, SDS, glycerol, bromophenol blue

-

Running buffer: Tris, glycine, SDS

-

Lipase sample: Purified enzyme, cell lysate, or culture supernatant

-

Renaturation solution: 100 mM Phosphate buffer (pH 8.0) containing 0.5% (v/v) Triton X-100

-

Substrate solution: 1 mM this compound in a suitable solvent (e.g., ethanol or acetone). Note: Dissolving in ethanol may result in a lighter background.

-

Staining solution: 3 mM Fast Blue BB salt in 50 mM buffer solution

-

Deionized water

Protocol Steps

-

SDS-PAGE Gel Preparation:

-

Prepare a standard 12% resolving and 5% stacking polyacrylamide gel containing 1% SDS.

-

Do not add a substrate directly into the gel matrix.

-

-

Sample Preparation and Electrophoresis:

-

Mix the lipase-containing sample with a non-reducing sample buffer. Do not heat the sample, as this can irreversibly denature the enzyme.

-

Load the samples and appropriate molecular weight markers into the wells of the gel.

-

Perform electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

-

-

Enzyme Renaturation:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Wash the gel twice with deionized water for 5 minutes each to remove residual electrophoresis buffer.

-

Incubate the gel in the renaturation solution (100 mM phosphate buffer, pH 8.0, with 0.5% Triton X-100) for 4 hours at 4°C with gentle agitation. This step is crucial for removing SDS and allowing the lipase to refold into its active conformation.

-

-

Activity Staining:

-

Decant the renaturation solution and rinse the gel briefly with deionized water.

-

Prepare the staining solution by dissolving this compound (to a final concentration of 1 mM) and Fast Blue BB salt (to a final concentration of 3 mM) in a 50 mM buffer solution (e.g., Tris-HCl, pH 7.5). Prepare this solution fresh just before use.

-

Incubate the gel in the staining solution at the optimal temperature for the lipase (e.g., 37°C) for up to 8 hours, or until distinct colored bands appear. The development of dark brown or purple precipitates indicates lipase activity.

-

For qualitative assessment, overnight incubation at room temperature can also be effective.

-

-

Documentation:

-

Photograph or scan the gel to document the results. The bands corresponding to active lipases will be visible against a lighter background.

-

Visualizations

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical reaction underlying the detection of lipase activity using this compound and Fast Blue BB.

Caption: Chemical reaction for lipase detection.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for lipase zymography.

Caption: Experimental workflow for lipase zymography.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No bands appear | Inactive enzyme (denatured by heat or reducing agents). Insufficient enzyme concentration. Incorrect pH or temperature for enzyme activity. | Ensure sample preparation is non-reducing and without heating. Concentrate the sample. Optimize the pH and temperature of the staining solution based on the known properties of the target lipase. |

| High background staining | Spontaneous hydrolysis of the substrate. Excess Fast Blue salt. Substrate dissolved in a solvent that causes precipitation. | Prepare staining solution fresh. Reduce the concentration of Fast Blue salt. Dissolve this compound in ethanol instead of acetone. Consider using Fast Blue B, which may produce a lighter background. |

| Diffuse or smeared bands | Incomplete renaturation. Overloading of the sample. Diffusion of the reaction product. | Increase the duration or number of washes during the renaturation step. Optimize the amount of protein loaded onto the gel. Stop the staining reaction as soon as clear bands are visible. |

| Bands appear in the negative control lane | Contamination of buffers or reagents with lipase activity. | Use fresh, high-purity reagents and dedicated labware. |

Conclusion

The use of this compound in SDS-PAGE zymography is a robust and effective method for the detection and characterization of lipases. This technique provides valuable information on the molecular weight and activity of lipases within complex biological samples. The detailed protocols and troubleshooting guide provided in these application notes are intended to assist researchers, scientists, and drug development professionals in successfully implementing this methodology in their laboratories. Careful optimization of the experimental conditions, particularly the renaturation and staining steps, is key to achieving sensitive and reproducible results.

References

Application Note & Protocol: Zymographic Analysis of Esterase and Lipase Activity Using 2-Naphthyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction Zymography is a powerful electrophoretic technique used to detect enzymatic activity in biological samples.[1] This method involves separating proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions, which preserves the enzyme's tertiary structure and function. Following electrophoresis, the enzyme is renatured and incubated with a specific substrate. For the detection of hydrolytic enzymes like esterases and lipases, 2-Naphthyl acetate (also known as β-naphthyl acetate) serves as an effective chromogenic substrate.[2] Esterases and lipases are ubiquitous enzymes involved in various physiological and pathological processes, including metabolism and disease progression, making their detection critical in many areas of research.[3][4] This application note provides a detailed protocol for the preparation of this compound and its use in zymogram analysis to identify and characterize esterase and lipase activity.

Principle of the Method The detection of esterase or lipase activity using this compound is a two-step enzymatic and chemical process.

-

Enzymatic Hydrolysis : After separation by PAGE and renaturation, active esterase or lipase enzymes within the gel cleave the ester bond of the this compound substrate. This reaction releases 2-naphthol and acetic acid.[2]

-

Azo-Coupling Reaction : The liberated 2-naphthol immediately couples with a diazonium salt, such as Fast Blue B salt or Fast Red B, which is present in the incubation buffer. This coupling reaction forms an insoluble, colored azo dye that precipitates directly at the site of enzyme activity.

The result is the visualization of distinct, colored bands on the zymogram, corresponding to the molecular weight of the active enzyme.

Physicochemical and Handling Properties

All quantitative data regarding the primary substrate and its handling are summarized below for quick reference.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | White to faint pink powder | |

| Melting Point | 67-70 °C | |

| Solubility | Ethanol: 50 mg/mL | |

| Storage Temperature | -20°C |

| CAS Number | 1523-11-1 | |

Experimental Protocols

This section provides detailed methodologies for reagent preparation and the zymographic workflow.

I. Reagents and Buffer Preparation

Successful zymography depends on the correct preparation of all solutions. It is recommended to prepare concentrated stock solutions and dilute them to working concentrations as needed.

Table 2: Reagent and Buffer Composition

| Solution | Component | Concentration | Preparation Instructions |

|---|---|---|---|

| 1.5 M Tris-HCl (pH 8.8) | Tris Base | 1.5 M | Dissolve 27.23 g of Tris base in 150 mL of deionized water. Adjust pH to 8.8 with HCl. Bring the final volume to 200 mL. |

| 0.5 M Tris-HCl (pH 6.8) | Tris Base | 0.5 M | Dissolve 6 g of Tris base in 100 mL of deionized water. Adjust pH to 6.8 with HCl. Bring the final volume to 100 mL. |

| 10% (w/v) SDS | Sodium Dodecyl Sulfate | 10% | Dissolve 10 g of SDS in 90 mL of deionized water. Gently heat to dissolve and bring the final volume to 100 mL. |

| 10% (w/v) APS | Ammonium Persulfate | 10% | Dissolve 1 g of APS in 10 mL of deionized water. Prepare fresh daily. |

| 2X Sample Buffer | 0.5 M Tris-HCl (pH 6.8) | 125 mM | Mix 2.5 mL of 0.5 M Tris-HCl (pH 6.8), 2.0 mL of glycerol, 4.0 mL of 10% SDS, and 1 mg of Bromophenol Blue. Add water to 10 mL. Do not add a reducing agent like β-mercaptoethanol or DTT. |

| 10X Running Buffer | Tris Base, Glycine, SDS | 250 mM Tris, 1.92 M Glycine, 1% SDS | Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. |

| Renaturation Buffer | Triton X-100, Tris-HCl | 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl (pH 7.5) | Dilute Triton X-100 in 50 mM Tris-HCl buffer. |

| Substrate Stock (1%) | This compound | 10 mg/mL | Dissolve 100 mg of this compound in 10 mL of ethanol. Store at -20°C. Note: Using ethanol as the solvent is recommended as it produces a very light background, often eliminating the need for destaining. |

| Staining Buffer | Phosphate Buffer (pH 7.4), Fast Blue B Salt | 50 mM Phosphate, 1 mg/mL Fast Blue B | Prepare 50 mM phosphate buffer. Just before use, dissolve Fast Blue B salt directly into the buffer. |

II. Zymography Procedure

A. Gel Preparation (10% Polyacrylamide Gel)

-

Separating Gel (10 mL): In a beaker, mix 3.3 mL of 30% acrylamide/bis-acrylamide solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 4.0 mL of deionized water, and 100 µL of 10% SDS.

-

Initiate polymerization by adding 100 µL of 10% APS and 10 µL of TEMED. Immediately pour the gel between glass plates, leaving space for the stacking gel.

-

Overlay with water or isopropanol and allow it to polymerize for 30-45 minutes.

-

Stacking Gel (5 mL): Mix 0.83 mL of 30% acrylamide/bis-acrylamide, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), 2.8 mL of deionized water, and 50 µL of 10% SDS.

-

Initiate polymerization by adding 50 µL of 10% APS and 5 µL of TEMED. Pour over the separating gel after removing the overlay, insert the comb, and let it polymerize for 30 minutes.

B. Sample Preparation and Electrophoresis

-

Prepare protein samples (e.g., cell lysates, tissue homogenates, conditioned media) and determine their protein concentration.

-

Mix samples with an equal volume of 2X Sample Buffer. Crucially, do not boil the samples or add reducing agents , as this would irreversibly denature the enzymes.

-

Load 10-20 µg of protein per lane into the gel.

-

Run the gel in 1X Running Buffer at 120 V at 4°C until the bromophenol blue dye front reaches the bottom of the gel.

C. Enzyme Renaturation

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Wash the gel twice for 20 minutes each in Renaturation Buffer with gentle agitation at room temperature. This step removes the SDS and allows the enzymes to refold into their active conformation.

D. Staining for Enzyme Activity

-

Prepare the Staining Solution: For 50 mL of staining solution, add 50 mg of Fast Blue B Salt to 50 mL of 50 mM Phosphate Buffer (pH 7.4). Mix until dissolved.

-

Add 0.5 mL of the 1% this compound substrate stock solution to the staining buffer. Mix well. The solution should be prepared fresh and used immediately.

-

Incubate the renatured gel in the staining solution at 37°C for 15-60 minutes, or until bands appear. Protect the solution from light during incubation.

-

Bands of esterase/lipase activity will appear as colored precipitates (red-brown to black, depending on the diazonium salt used) against a clear background.

-

Stop the reaction by washing the gel extensively with deionized water. The gel can be photographed or scanned for documentation.

Visualizations

Biochemical Detection Pathway

The following diagram illustrates the two-step reaction that allows for the visualization of esterase activity.

Caption: Biochemical pathway for esterase detection.

Experimental Workflow

This flowchart provides a step-by-step overview of the entire zymography protocol.

Caption: Workflow for this compound zymography.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Esterase Zymography

| Issue | Potential Cause | Recommended Solution | Reference |

|---|---|---|---|

| High Background Staining | Substrate solution prepared in acetone. | Prepare the this compound stock solution in ethanol. Ethanol results in a much clearer background. | |

| Spontaneous substrate degradation. | Prepare the staining solution immediately before use. Protect from light during incubation. | ||

| No or Weak Bands | Enzyme denatured. | Ensure samples were not boiled and no reducing agents were added to the sample buffer. | |

| Insufficient renaturation. | Increase the duration or number of washes with the Triton X-100 renaturation buffer. | ||

| Low enzyme concentration. | Increase the amount of protein loaded onto the gel. | ||

| Incorrect pH of buffer. | Verify the pH of the staining buffer, as enzyme activity is pH-dependent. | ||

| Smeared or Diffuse Bands | Protein overloading. | Reduce the amount of protein loaded per lane. |

| | Incomplete polymerization of the gel. | Ensure APS solution is fresh and appropriate amounts of APS/TEMED are used. | |

References

Application Notes and Protocols for Studying the Kinetics of 2-Naphthyl Acetate Hydrolysis by α-Chymotrypsin

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-Chymotrypsin, a serine protease, serves as a crucial model enzyme in biochemical and pharmaceutical research for studying enzyme kinetics and inhibition. The hydrolysis of 2-naphthyl acetate by α-chymotrypsin is a classic enzyme kinetics experiment. This reaction proceeds via a Michaelis-Menten mechanism, and its progress can be conveniently monitored spectrophotometrically by measuring the formation of the product, 2-naphthol. These application notes provide a detailed protocol for determining the kinetic parameters of this reaction and offer insights into the effects of environmental factors, such as surfactants, on enzyme activity.

Data Presentation: Kinetic Parameters

The kinetic parameters of an enzymatic reaction, the Michaelis constant (Km) and the catalytic constant (kcat), provide valuable information about the enzyme's affinity for its substrate and its catalytic efficiency. The hydrolysis of this compound by α-chymotrypsin follows Michaelis-Menten kinetics.[1][2][3][4] The presence of surfactants can influence these parameters by interacting with the enzyme or partitioning the substrate.[1]

| Condition | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Aqueous Buffer (pH 7) | 0.15 | 0.28 | 1867 | |

| With DTAB (below cmc) | ~0.15 | ~0.28 | ~1867 | |

| With DTAB (above cmc) | Increased | No significant change | Decreased |

Note: The exact values for Km and kcat in the presence of DTAB above the critical micelle concentration (cmc) can vary depending on the surfactant concentration.

Experimental Protocols

This section outlines the detailed methodology for conducting the hydrolysis of this compound by α-chymotrypsin.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (substrate)

-

Tris-HCl buffer (10 mM, pH 7.0)

-

Dodecyltrimethylammonium bromide (DTAB, optional surfactant)

-

Spectrophotometer capable of measuring absorbance at 330 nm

-

Cuvettes

-

Pipettes

-

Stopwatch

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM Tris-HCl buffer solution and adjust the pH to 7.0.

-

Prepare a stock solution of α-chymotrypsin in the Tris-HCl buffer. The final concentration in the assay will typically be in the micromolar range.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) due to its low aqueous solubility. The final concentration of the organic solvent in the reaction mixture should be kept low to avoid affecting enzyme activity.

-